N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group at position 3 and a methyl group at position 7.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-16-5-6-17(2)23(13-16)29-24(31)15-30-14-22(25(32)19-8-10-20(34-4)11-9-19)26(33)21-12-7-18(3)28-27(21)30/h5-14H,15H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAQYFXPYHRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound with potential pharmacological applications. Its structure includes a naphthyridine core, which is known for various biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data.
- Molecular Formula : C27H25N3O4
- Molecular Weight : 455.5 g/mol
- Purity : Typically 95% .
The compound's biological activity is primarily linked to its interaction with various biological targets. The naphthyridine moiety has been associated with antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess inhibitory effects against a range of bacteria and fungi. This activity is often attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis .
Anticancer Activity
Naphthyridine derivatives have been investigated for their potential anticancer effects. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression. For instance, similar compounds have shown effectiveness against human breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways in human lung cancer cells .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in lung cancer cells | Activation of caspases; cell cycle arrest |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H25N3O4
- Molecular Weight : 455.5 g/mol
- IUPAC Name : N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
- Canonical SMILES : CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. The naphthyridine derivatives are known to exhibit biological activity against various cancer cell lines. The compound's structure allows for modifications that can enhance its efficacy and specificity against tumor cells.
Antimicrobial Activity
Research has indicated that compounds with naphthyridine moieties possess antimicrobial properties. Studies have shown that derivatives of naphthyridine can inhibit bacterial growth and may serve as a basis for developing new antibiotics. The specific compound could be evaluated for its effectiveness against resistant strains of bacteria.
Drug Development
The unique structural features of this compound make it a valuable lead compound in drug discovery programs aimed at targeting specific biological pathways involved in diseases such as cancer and infections.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The findings suggested that modifications to the naphthyridine structure could enhance anti-tumor activity. The specific compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another research article focused on the antimicrobial activity of naphthyridine-based compounds against Gram-positive and Gram-negative bacteria. The study highlighted that certain derivatives exhibited significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli. Further investigations into the mechanism of action revealed potential targets within the bacterial cell wall synthesis pathway.
Data Table: Summary of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent potential | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Inhibits growth of bacteria | Effective against resistant strains |
| Drug Development | Lead compound for targeting specific diseases | Modifications enhance efficacy |
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems :
- Target Compound: The 1,8-naphthyridine core is a bicyclic system with nitrogen atoms at positions 1 and 8. This structure confers rigidity and distinct electronic properties compared to monocyclic or fused aromatic systems .
- Analog 1 (6a–6c, ): Features a triazole ring fused to a naphthalene system.
- Analog 2 () : Contains a pyrazole ring with a dichlorophenyl substituent. Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, offering different hydrogen-bonding capabilities compared to naphthyridines .
Substituent Effects :
- The 4-methoxybenzoyl group in the target compound introduces electron-donating methoxy and carbonyl functionalities, influencing solubility and intermolecular interactions.
- The 2,5-dimethylphenyl acetamide in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., naphthalene in 6a or dichlorophenyl in ), impacting conformational flexibility .
Spectroscopic and Crystallographic Data
- The target compound’s 1,8-naphthyridine core may exhibit unique downfield shifts in NMR due to electron-withdrawing effects, contrasting with upfield shifts in triazole-containing analogs .
- Crystallographic data for analogs () reveal R₂²(10) hydrogen-bonded dimers , suggesting similar packing motifs for the target compound if planar amide groups are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
